molecular formula C24H21N3O4 B11128926 2-[3-oxo-1-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide

2-[3-oxo-1-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide

Cat. No.: B11128926
M. Wt: 415.4 g/mol
InChI Key: VLFAXUUIEHUCBY-UHFFFAOYSA-N
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Description

2-[3-oxo-1-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, a phenoxyacetyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-1-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction, where the quinoxaline derivative reacts with phenoxyacetyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenylacetamide Moiety: The final step involves the reaction of the intermediate with phenylacetic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, in particular, has shown potential in inhibiting the growth of certain bacterial and viral strains.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-oxo-1-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The phenoxyacetyl and phenylacetamide groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline N-oxides: These compounds share the quinoxaline core but differ in their oxidation state.

    Phenoxyacetamides: Compounds with a phenoxyacetamide group but lacking the quinoxaline core.

    Phenylacetamides: Compounds with a phenylacetamide group but different core structures.

Uniqueness

The uniqueness of 2-[3-oxo-1-(2-phenoxyacetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-phenylacetamide lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[3-oxo-1-(2-phenoxyacetyl)-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C24H21N3O4/c28-22(25-17-9-3-1-4-10-17)15-21-24(30)26-19-13-7-8-14-20(19)27(21)23(29)16-31-18-11-5-2-6-12-18/h1-14,21H,15-16H2,(H,25,28)(H,26,30)

InChI Key

VLFAXUUIEHUCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4

Origin of Product

United States

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